molecular formula C16H16N2O2 B7162275 N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-methylbenzamide

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-methylbenzamide

Cat. No.: B7162275
M. Wt: 268.31 g/mol
InChI Key: WOILZAGWZUAWQE-UHFFFAOYSA-N
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Description

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-methylbenzamide is a chemical compound belonging to the class of pyranopyridine derivatives

Properties

IUPAC Name

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-4-2-3-5-14(11)16(19)18-13-8-12-10-20-7-6-15(12)17-9-13/h2-5,8-9H,6-7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOILZAGWZUAWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(CCOC3)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-methylbenzamide typically involves the reaction of 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine with 2-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and purification techniques. The process is optimized to achieve high yield and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-methylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has shown potential as a bioactive molecule in biological assays.

  • Medicine: Research has explored its use in drug development, particularly in the context of anticancer and anti-inflammatory properties.

  • Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-methylbenzamide is structurally similar to other pyranopyridine derivatives, such as this compound and this compound. These compounds share a common pyranopyridine core but differ in their substituents, leading to variations in their chemical properties and biological activities.

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